3-Epichromolaenide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-/t17-,18-,19-,20-/m1/s1 |
InChI Key |
FOCCASNSHDSZLN-SQFMPASISA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-Epichromolaenide: A Comprehensive Technical Guide to its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epichromolaenide, a sesquiterpene lactone, has been identified as a natural product isolated from Chromolaena glaberrima. This technical guide provides a detailed overview of its natural source, origin, and available scientific data. It is designed to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry, summarizing the current knowledge and outlining key experimental details where available.
Natural Source and Origin
The primary and currently known natural source of this compound is the plant species Chromolaena glaberrima[]. This plant belongs to the genus Chromolaena, which is part of the Asteraceae family, commonly known as the sunflower family. The native range of Chromolaena glaberrima extends from Mexico to Central America, where it thrives as a shrub in seasonally dry tropical biomes[2].
The genus Chromolaena is recognized for its rich diversity of secondary metabolites, particularly sesquiterpene lactones. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[3][4][5].
Chemical Structure
This compound is classified as a sesquiterpene lactone. These compounds are characterized by a 15-carbon skeleton, which is typically cyclized to form various ring systems, and includes a lactone functional group. The specific stereochemistry and functional group arrangement of this compound contribute to its unique chemical properties and potential biological activity.
Quantitative Data
At present, there is a lack of publicly available, specific quantitative data regarding the yield of this compound from Chromolaena glaberrima. Phytochemical studies on Chromolaena species often report the isolation of numerous compounds, and the yield of any single constituent can vary based on factors such as the geographical location of the plant, season of collection, and the extraction and purification methods employed. Further research is required to establish a standardized protocol and determine the typical yield of this compound from its natural source.
Experimental Protocols
Isolation and Purification
Diagram of a General Isolation Workflow:
Caption: General workflow for the isolation of sesquiterpene lactones.
Methodology:
-
Plant Material Preparation: The aerial parts of Chromolaena glaberrima are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as methanol or a mixture of chloroform (B151607) and methanol, to isolate a wide range of secondary metabolites.
-
Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatographic Separation: The fractions are further purified using chromatographic techniques. Column chromatography over silica gel is a common initial step, followed by more refined methods like preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to isolate the pure compound.
Structure Elucidation
The determination of the chemical structure of an isolated natural product like this compound relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can offer insights into the structure of different parts of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the lactone carbonyl group and hydroxyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated double bonds, within the molecule.
Diagram of a Structure Elucidation Workflow:
References
- 2. Chromolaena glaberrima (DC.) R.M.King & H.Rob. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 5. files.core.ac.uk [files.core.ac.uk]
3-Epichromolaenide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epichromolaenide is a sesquiterpenoid natural product isolated from the plant species Chromolaena glaberrima. As a member of the sesquiterpene lactone class of compounds, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery due to the diverse biological activities exhibited by this class of molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on this compound.
Chemical Structure and Properties
This compound, also known as 3-Epihiyodorilactone B, is a complex sesquiterpenoid characterized by a central ten-membered carbocyclic ring fused to a γ-lactone.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate | [1] |
| Synonyms | 3-Epihiyodorilactone B | [1] |
| CAS Number | 89913-53-1 | [1] |
| Molecular Formula | C₂₂H₂₈O₇ | [1] |
| Molecular Weight | 404.45 g/mol | [1] |
| InChI Key | FOCCASNSHDSZLN-XSHHNOJZSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Powder | [1] |
Biological Activity
While specific details on the biological activity and mechanism of action for this compound are limited in publicly accessible resources, sesquiterpene lactones as a class are known to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. Further research is needed to fully elucidate the specific biological profile of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not currently available. The compound is obtained through extraction and isolation from its natural source, Chromolaena glaberrima.
Isolation of this compound from Chromolaena glaberrima
The following is a generalized workflow for the isolation of sesquiterpenoids from plant material, based on common phytochemical practices. The specific details for this compound would be found in the primary scientific literature describing its initial isolation.
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not available in the reviewed public domain resources. Research into the biological activity of this compound would be necessary to identify and characterize its interactions with cellular signaling cascades.
Conclusion
This compound is a structurally interesting sesquiterpenoid with potential for further scientific investigation. This guide provides the foundational chemical information available in the public domain. Deeper insights into its biological activities, physicochemical properties, and detailed experimental protocols will require dedicated laboratory research and access to specialized scientific publications. The provided information serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product.
References
The Biosynthesis of 3-Epichromolaenide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Epichromolaenide, a sesquiterpenoid natural product isolated from Chromolaena glaberrima. Due to the limited direct research on this compound's biosynthesis, this guide infers its formation based on the well-established pathways of structurally related sesquiterpene lactones within the Asteraceae family, particularly the central precursor, costunolide (B1669451). This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic cascade.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, leading to the formation of the C15 precursor farnesyl pyrophosphate (FPP). FPP then undergoes a series of cyclization and oxidation reactions to form the germacranolide core, which is further decorated to yield the final product. The proposed pathway is divided into two main stages: the formation of the costunolide backbone and the subsequent modification steps.
Stage 1: Formation of the Costunolide Backbone
The initial steps leading to the formation of costunolide, a key intermediate in the biosynthesis of many sesquiterpene lactones, are well-characterized in several Asteraceae species.[1] This pathway involves three key enzymes:
-
Germacrene A Synthase (GAS): This enzyme catalyzes the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), to form the first dedicated intermediate, (+)-germacrene A.[2]
-
Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase that catalyzes the three-step oxidation of the C12-methyl group of (+)-germacrene A to a carboxylic acid, forming germacrene A acid.[3]
-
Costunolide Synthase (COS): Another cytochrome P450 enzyme that hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous lactonization to form the γ-lactone ring of costunolide.[4][5]
Stage 2: Post-Costunolide Modifications
Following the formation of costunolide, a series of hydroxylation and acylation reactions are proposed to occur to generate this compound. Based on the structure of this compound, which is (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate, the following modifications of the costunolide core are necessary:
-
Hydroxylation: A specific cytochrome P450 hydroxylase is likely responsible for the introduction of a hydroxyl group at the C9 position of the germacranolide skeleton.
-
Acylation: Two distinct acyltransferase enzymes are proposed to catalyze the esterification of the hydroxyl groups. An acetyltransferase would add the acetate (B1210297) group at the C9 position, and another acyltransferase would attach the 4-hydroxy-2-methylbut-2-enoyl group at the C4 position. The stereochemistry at position 3 ("epi") is likely determined by the specific enzymes involved in the final steps of the pathway.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative kinetic data for the enzymes specifically involved in this compound biosynthesis are not available. However, studies on homologous enzymes from other Asteraceae species provide valuable insights into their catalytic efficiencies. The following table summarizes the kinetic parameters for Germacrene A Synthase (GAS) from Liriodendron chinense.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Germacrene A Synthase (LcTPS3) | Liriodendron chinense | Farnesyl Pyrophosphate (FPP) | 17.72 ± 0.47 | 1.90 ± 0.33 | 1.07 x 105 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate the biosynthetic pathway of sesquiterpene lactones like this compound. These protocols are based on established methods from the literature.
Germacrene A Synthase (GAS) Assay
Objective: To determine the activity of Germacrene A Synthase in converting FPP to (+)-germacrene A.
Methodology:
-
Enzyme Preparation:
-
The coding sequence of the candidate GAS gene is cloned into an expression vector (e.g., pET series) and expressed in E. coli (e.g., BL21(DE3) strain).
-
The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
The assay is performed in a glass vial with a Teflon-lined cap.
-
The reaction mixture (typically 500 µL) contains assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT), purified GAS enzyme, and the substrate FPP.
-
A layer of a water-immiscible organic solvent (e.g., pentane (B18724) or hexane) is added to trap the volatile product, germacrene A.
-
The reaction is initiated by the addition of FPP and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped by vigorous vortexing.
-
-
Product Analysis:
-
The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The identity of germacrene A is confirmed by comparing its retention time and mass spectrum with an authentic standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of the germacrene A synthase genes by CRISPR/Cas9 eliminates the biosynthesis of sesquiterpene lactones in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of 3-Epichromolaenide: A Technical Guide and Research Roadmap
Disclaimer: As of late 2025, dedicated research on the biological activity of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima, is not available in the public domain. Consequently, this document serves as a technical guide and a proposed research roadmap. The experimental protocols, quantitative data, and signaling pathways described herein are based on established methodologies for screening analogous compounds, particularly other sesquiterpene lactones and extracts from the Chromolaena genus. This guide is intended to provide a foundational framework for researchers initiating studies on this compound.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in the plant species Chromolaena glaberrima.[] Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anticancer) effects.[2][3][4][5] Similarly, extracts from various species of the Chromolaena genus, such as the well-studied Chromolaena odorata, have demonstrated significant antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.[6][7][8][9][10] Given the chemical class of this compound and its botanical origin, it is a promising candidate for biological activity screening.
This technical guide outlines a proposed strategy for the comprehensive biological evaluation of this compound. It details potential experimental protocols, suggests relevant cellular and molecular targets, and provides a framework for data presentation and interpretation.
Hypothetical Biological Activity Screening Workflow
A systematic approach to screening the biological activities of this compound would involve a tiered strategy, starting with broad-spectrum assays and progressing to more specific mechanistic studies.
Caption: Proposed workflow for the biological activity screening of this compound.
Potential Biological Activities and Data Presentation
Based on the known activities of sesquiterpene lactones and Chromolaena extracts, the following biological activities are proposed for investigation.
Cytotoxic Activity
Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | Data to be determined |
| A549 | Lung Carcinoma | MTT | Data to be determined |
| HeLa | Cervical Adenocarcinoma | MTT | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | MTT | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | MTT | Data to be determined |
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators.
Table 2: Hypothetical Anti-inflammatory Activity Data for this compound
| Assay | Cell Line | Stimulant | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data to be determined |
| TNF-α Production | RAW 264.7 | LPS | Data to be determined |
| IL-6 Production | RAW 264.7 | LPS | Data to be determined |
| COX-2 Expression | RAW 264.7 | LPS | Data to be determined |
Antimicrobial Activity
Extracts from Chromolaena species have shown broad-spectrum antimicrobial activity.[8][10]
Table 3: Hypothetical Antimicrobial Activity Data for this compound
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Data to be determined |
| Bacillus subtilis | Gram-positive Bacteria | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Data to be determined | Data to be determined |
| Candida albicans | Fungus | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are example protocols for key screening assays.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
This compound stock solution (in DMSO)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
This compound stock solution (in DMSO)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
This compound stock solution (in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Protocol:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the microbial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Potential Signaling Pathways
Based on the known mechanisms of action of other sesquiterpene lactones, this compound may exert its anti-inflammatory and cytotoxic effects by modulating key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Many sesquiterpene lactones inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Intrinsic Apoptosis Pathway in Cancer Cells
Cytotoxic sesquiterpene lactones can induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, which is mediated by the mitochondria.
Caption: Potential induction of the intrinsic apoptosis pathway by this compound.
Conclusion and Future Directions
While there is currently no specific biological data available for this compound, its classification as a sesquiterpene lactone from the Chromolaena genus strongly suggests its potential as a bioactive compound. The proposed screening workflow, experimental protocols, and investigation of key signaling pathways provide a robust framework for future research.
Future studies should focus on:
-
Isolation and Purification: Obtaining a sufficient quantity of pure this compound for comprehensive biological screening.
-
In Vitro Screening: Executing the proposed cytotoxicity, anti-inflammatory, and antimicrobial assays to establish a biological activity profile.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms underlying any observed activities, including the modulation of signaling pathways such as NF-κB and apoptosis.
-
In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy and safety.
The exploration of this compound's biological activities holds promise for the discovery of new therapeutic leads, particularly in the areas of oncology and inflammatory diseases.
References
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of sesquiterpene lactones | Scilit [scilit.com]
- 4. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Chromolaena odorata Extracts against Bacterial Human Skin Infections | Hanphanphoom | Modern Applied Science | CCSE [ccsenet.org]
- 9. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medwin Publishers | Evaluation of Antimicrobial Effects of Chromolaena OdorataExtracts on Microbial Isolates [medwinpublishers.com]
3-Epichromolaenide synonyms and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epichromolaenide is a naturally occurring sesquiterpenoid lactone. This document provides a concise summary of its known identifiers. Despite a comprehensive search of publicly available scientific literature, detailed information regarding its biological activities, quantitative data, specific experimental protocols, and associated signaling pathways remains largely uncharacterized.
Chemical Identification
A crucial first step in the study of any natural compound is its precise identification. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| Synonym | 3-Epihiyodorilactone B |
| CAS Registry Number | 89913-53-1 |
Current State of Research
This compound is known to be isolated from Chromolaena glaberrima. However, extensive searches for specific bioactivity data, including quantitative metrics such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, have not yielded specific results for this compound. Similarly, detailed experimental protocols for the evaluation of its cytotoxic, antifungal, anti-inflammatory, or other biological effects are not available in the public domain.
Furthermore, there is no published information detailing the specific signaling pathways that may be modulated by this compound.
Future Directions
The lack of detailed public data on this compound presents a clear opportunity for novel research. Future investigations could focus on:
-
Isolation and Purification: Development of robust protocols for the isolation and purification of this compound from Chromolaena glaberrima to obtain sufficient quantities for comprehensive biological screening.
-
In Vitro Bioassays: Systematic evaluation of the cytotoxic, antimicrobial, and anti-inflammatory properties of the purified compound. This would involve standardized assays to determine IC50 and MIC values against various cancer cell lines, bacterial strains, and fungal pathogens.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research could elucidate the underlying mechanism of action, including the identification of molecular targets and the mapping of associated signaling pathways.
Conclusion
While the fundamental chemical identifiers for this compound are established, its biological profile remains a nascent field of study. The absence of in-depth technical data underscores the need for foundational research to uncover the potential therapeutic applications of this natural product. The scientific community is encouraged to undertake studies to fill these knowledge gaps.
Potential Therapeutic Targets of 3-Epichromolaenide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epichromolaenide, a germacranolide sesquiterpene lactone isolated from Chromolaena glaberrima, represents a promising natural product for therapeutic development.[] While direct experimental evidence on its specific molecular targets is not yet available, its chemical classification as a sesquiterpene lactone provides a strong foundation for predicting its biological activities. This technical guide synthesizes the current understanding of the therapeutic targets of sesquiterpene lactones, proposing a prospective analysis of the potential mechanisms of action for this compound. The primary putative targets are the transcription factors Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), key regulators of inflammation and tumorigenesis. Furthermore, the induction of apoptosis is a critical downstream effect. This document outlines the signaling pathways, provides quantitative data from related compounds, details relevant experimental protocols, and presents visual workflows to guide future research and drug discovery efforts centered on this compound.
Introduction to this compound
This compound is a natural compound belonging to the germacranolide subclass of sesquiterpene lactones.[][2] Sesquiterpene lactones are a large and diverse group of biologically active compounds found in many plant families, particularly Asteraceae.[3][4][5][6] The characteristic chemical feature of many sesquiterpene lactones, including the germacranolides, is an α-methylene-γ-lactone group, which is a reactive structure capable of Michael addition.[3][7] This reactivity is believed to be central to their biological effects, allowing them to covalently bind to and modulate the function of key cellular proteins.[8][9]
Putative Therapeutic Target 1: Nuclear Factor-kappa B (NF-κB)
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory and immune responses, cell proliferation, and apoptosis.[10][11] Dysregulation of the NF-κB signaling pathway is implicated in a wide range of diseases, including chronic inflammatory conditions and cancer.[10]
Mechanism of Action of Sesquiterpene Lactones on NF-κB
Numerous studies have demonstrated that sesquiterpene lactones are potent inhibitors of NF-κB activation.[3][8][12][13] The primary mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety.[8][9] This covalent modification can prevent the nuclear translocation of NF-κB or inhibit its binding to DNA. Some sesquiterpene lactones have also been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα, a key step in the activation of NF-κB.[13][14][15]
Based on this evidence, it is highly probable that this compound will exhibit inhibitory activity against the NF-κB pathway. The proposed mechanism of action is the alkylation of critical cysteine residues on the p65 subunit, thereby blocking its transcriptional activity.
Signaling Pathway
Caption: Hypothesized NF-κB inhibition by this compound.
Putative Therapeutic Target 2: Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that is crucial for various cellular processes, including cell growth, survival, and differentiation.[16] Constitutive activation of STAT3 is frequently observed in many human cancers and is associated with tumor progression and drug resistance.[7][14]
Mechanism of Action of Sesquiterpene Lactones on STAT3
Several sesquiterpene lactones have been identified as inhibitors of STAT3 signaling.[17][18][19] The inhibitory mechanism often involves the direct binding to the SH2 domain of STAT3, which prevents its dimerization and subsequent translocation to the nucleus.[17] Some sesquiterpene lactones can also modulate the redox state of the cell, leading to the S-glutathionylation of STAT3, which inhibits its phosphorylation and activation.[19] Given its chemical nature, this compound is a strong candidate for a STAT3 inhibitor, likely acting through direct interaction with the STAT3 protein.
Signaling Pathway
Caption: Hypothesized STAT3 inhibition by this compound.
Downstream Effect: Induction of Apoptosis
A common outcome of inhibiting the pro-survival NF-κB and STAT3 pathways is the induction of apoptosis, or programmed cell death.[14][20][21] Sesquiterpene lactones have been shown to induce apoptosis in various cancer cell lines.[20][21][22] The mechanisms often involve the activation of the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, particularly caspase-3.[20][22]
Apoptosis Induction Pathway
Caption: Hypothesized apoptosis induction by this compound.
Quantitative Data from Structurally Related Sesquiterpene Lactones
While specific quantitative data for this compound is unavailable, the following table summarizes the cytotoxic activities (IC50 values) of other germacranolide sesquiterpene lactones against various cancer cell lines, providing a benchmark for potential potency.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) | Reference |
| Alantolactone | A549/T (Paclitaxel-resistant lung cancer) | 20 (24h), 16 (48h), 15 (72h) | [23] |
| Brevilin A | A549/T (Paclitaxel-resistant lung cancer) | 18.31 (24h), 14.84 (48h), 10.45 (72h) | [23] |
| Tomentosin | SK-28 (Melanoma) | Not specified, dose-dependent inhibition | [21] |
| Inuviscolide | SK-28 (Melanoma) | Not specified, dose-dependent inhibition | [21] |
| Tomentosin A | K562 (Leukemia) | 0.40 | |
| Tomentosin A | CCRF-CEM (Leukemia) | 5.1 |
Experimental Protocols for Target Validation
The following protocols are representative methodologies for validating the hypothesized therapeutic targets of this compound.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)
Objective: To assess the effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3.
-
Treat the cells with various concentrations of this compound for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the level of phospho-STAT3 to total STAT3.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line of interest and treat with different concentrations of this compound for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion and Future Directions
This compound, as a germacranolide sesquiterpene lactone, holds significant promise as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. Based on the well-documented activities of structurally related compounds, the primary therapeutic targets of this compound are likely to be the NF-κB and STAT3 signaling pathways. Inhibition of these pathways is expected to lead to the induction of apoptosis in diseased cells.
Future research should focus on the direct experimental validation of these hypothesized targets. The protocols outlined in this guide provide a framework for such investigations. Furthermore, structure-activity relationship (SAR) studies on this compound and its derivatives could lead to the development of more potent and selective inhibitors. Preclinical studies in relevant animal models will be crucial to evaluate the in vivo efficacy and safety profile of this promising natural product.
References
- 2. Germacranolide - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chicproject.eu [chicproject.eu]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. duocphamtim.vn [duocphamtim.vn]
- 11. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. oaepublish.com [oaepublish.com]
- 14. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.univr.it [iris.univr.it]
- 19. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Sesquiterpene Lactones Attenuate Paclitaxel Resistance Via Inhibiting MALAT1/STAT3/ FUT4 Axis and P-Glycoprotein Transporters in Lung Cancer Cells [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 3-Epichromolaenide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the extraction and purification of 3-epichromolaenide (B593243), a sesquiterpene lactone with potential therapeutic properties, from the leaves of Chromolaena odorata. The detailed methodology covers all stages from the initial solvent extraction to the final purification using chromatographic techniques. This document also includes a summary of quantitative data for yield and a diagram of the putative anti-inflammatory signaling pathway of this class of compounds.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in plants of the Asteraceae family, notably Chromolaena odorata. Sesquiterpene lactones are a diverse group of bioactive compounds known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The isolation and purification of these compounds are crucial for further biological and structural elucidation studies. This protocol outlines a robust method for obtaining pure this compound for research and drug development purposes.
Extraction of this compound from Chromolaena odorata
Principle
The extraction process is based on the principle of solid-liquid extraction, where the plant material is treated with a suitable solvent to dissolve the target compound, this compound. Methanol (B129727) is an effective solvent for the extraction of moderately polar compounds like sesquiterpene lactones from plant matrices.
Materials and Reagents
-
Dried and powdered leaves of Chromolaena odorata
-
Methanol (analytical grade)
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Beakers and flasks
Experimental Protocol
-
Maceration: A sample of 2.5 kg of dried, powdered leaves of Chromolaena odorata is macerated in 10 liters of methanol at room temperature for 72 hours. The mixture should be occasionally stirred to ensure thorough extraction.
-
Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the plant debris from the methanol extract.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
Purification of this compound
Principle
The purification of this compound from the crude extract is achieved through a multi-step chromatographic process. This involves initial fractionation by vacuum liquid chromatography (VLC) followed by further purification using column chromatography. These techniques separate compounds based on their polarity.
Materials and Reagents
-
Crude methanol extract of Chromolaena odorata
-
Silica (B1680970) gel (for VLC and column chromatography)
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
VLC apparatus
-
Glass columns for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Experimental Protocol
-
Vacuum Liquid Chromatography (VLC):
-
The crude methanol extract (approximately 112 g) is subjected to VLC on a silica gel column.
-
The column is eluted with a solvent gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane and ethyl acetate (from 9:1 to 1:9), and finally 100% ethyl acetate and mixtures of ethyl acetate and methanol (from 9:1 to 1:1).
-
Fractions are collected and monitored by TLC to identify those containing this compound.
-
-
Column Chromatography:
-
The fractions from VLC showing the presence of the target compound are combined and further purified by column chromatography on a silica gel column.
-
The column is eluted with a gradient of hexane and ethyl acetate (e.g., starting from 95:5).
-
Fractions are collected and analyzed by TLC. Those containing pure this compound are pooled.
-
-
Crystallization:
-
The pooled, pure fractions are concentrated, and this compound is obtained as a white solid through crystallization.
-
Quantitative Data
The following table summarizes the quantitative data from a representative extraction and purification of this compound from 2.5 kg of Chromolaena odorata leaves.
| Parameter | Value |
| Starting Plant Material | 2.5 kg |
| Crude Methanol Extract | 112 g |
| Yield of this compound | 200 mg |
| % Yield (from crude extract) | 0.18% |
| % Yield (from plant material) | 0.008% |
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Putative Anti-Inflammatory Signaling Pathway
Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific mechanism of this compound is a subject for further research, a general representation of this pathway and the likely point of inhibition is presented below.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Application Notes & Protocols for the Quantification of 3-Epichromolaenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epichromolaenide is a sesquiterpene lactone isolated from plants of the Chromolaena genus, notably Chromolaena odorata. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacological studies, drug development, and quality control.
These application notes provide a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, a representative signaling pathway for the biological activity of sesquiterpene lactones is presented.
Analytical Method: Quantification of this compound by HPLC-MS/MS
This method provides a selective and sensitive approach for the quantification of this compound.
Sample Preparation
-
Plant Material:
-
Dry the plant material (e.g., leaves of Chromolaena odorata) at 40°C to a constant weight.
-
Grind the dried material into a fine powder.
-
Extract the powdered material with methanol (B129727) (1:10 w/v) using sonication for 30 minutes, repeated three times.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol for HPLC-MS/MS analysis.
-
-
Biological Matrices (e.g., Plasma):
-
Perform a protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to one volume of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
HPLC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
-
Analyte: this compound (Molecular Weight: 404.45)
-
Precursor Ion [M+H]⁺: m/z 405.2
-
Product Ions: m/z 387.2 (loss of H₂O), m/z 345.2 (loss of acetic acid), m/z 285.1 (further fragmentation). Note: These transitions are predicted based on the chemical structure and may require experimental optimization.
-
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as another sesquiterpene lactone.
-
Data Presentation
The following tables summarize representative quantitative data for a validated sesquiterpene lactone quantification method, which can be expected for this compound analysis.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.999 |
Table 2: Precision and Accuracy (Quality Control Samples)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10 | < 12 | 95 - 105 |
| Medium | 100 | < 8 | < 10 | 97 - 103 |
| High | 800 | < 5 | < 8 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 110 | 90 - 115 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Experimental Workflow and Signaling Pathway Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-Epichromolaenide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro cytotoxic effects of 3-Epichromolaenide, a sesquiterpene lactone. The described assays are fundamental in preclinical drug development to determine a compound's potential as a therapeutic agent by assessing its impact on cell viability and the mechanism of cell death.
Introduction
This compound is a natural compound belonging to the sesquiterpene lactone class. Compounds in this class are known for their wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The cytotoxic effects of sesquiterpene lactones are often attributed to their ability to induce programmed cell death, or apoptosis, through various signaling pathways.[1][2] This document outlines protocols for three standard assays to characterize the cytotoxic profile of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity (cell membrane integrity), and the Caspase-3 activity assay for apoptosis.
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[3][4][5] The amount of formazan produced is proportional to the number of viable cells.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the cell membrane.[6][7][8] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[6][8]
-
Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a labeled substrate, DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide), which is cleaved by active caspase-3, releasing the chromophore p-nitroanilide (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be measured colorimetrically.
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the cytotoxicity assays.
| Assay | Cell Line | This compound Concentration (µM) | Endpoint Measurement (e.g., Absorbance at specific nm) | % Cell Viability / Cytotoxicity / Caspase-3 Activity | IC50 (µM) |
| MTT | e.g., HeLa | 0 (Control) | 100% | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| LDH | e.g., HeLa | 0 (Control) | 0% | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Max LDH (Lysis Control) | 100% | ||||
| Caspase-3 | e.g., HeLa | 0 (Control) | Baseline | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, Jurkat, A549)
-
Culture Medium: Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
MTT Assay:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
LDH Assay Kit: Commercially available kit (e.g., from Promega, Thermo Fisher Scientific).
-
Caspase-3 Activity Assay Kit: Commercially available colorimetric kit (e.g., from Sigma-Aldrich, Abcam).
-
96-well clear flat-bottom cell culture plates.
-
Microplate reader.
-
CO2 incubator (37°C, 5% CO2).
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Protocol 3: Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or larger flask and treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: After treatment, harvest the cells and prepare a cell lysate according to the manufacturer's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.
Visualization of Workflows and Pathways
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell [mdpi.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 3-Epichromolaenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents is therefore of significant interest in drug discovery and development.
3-Epichromolaenide is a sesquiterpene lactone that can be isolated from Chromolaena odorata, a plant with traditional uses in treating inflammatory conditions.[1][2] This document provides a comprehensive set of application notes and detailed protocols for researchers to assess the anti-inflammatory potential of this compound. The methodologies described focus on in vitro assays using the RAW 264.7 macrophage cell line, a well-established model for studying inflammation. The protocols cover the evaluation of key inflammatory mediators and signaling pathways, including nitric oxide (NO), pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Data Presentation
Quantitative data from the experimental evaluation of this compound's anti-inflammatory effects should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting such data.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Vehicle Control (LPS only) | 55.2 ± 3.1 | 0 |
| 1 | 48.1 ± 2.5 | 12.9 |
| 5 | 35.8 ± 1.9 | 35.1 |
| 10 | 22.4 ± 1.5 | 59.4 |
| 25 | 10.3 ± 0.8 | 81.3 |
| 50 | 4.6 ± 0.5 | 91.7 |
| IC₅₀ (µM) | \multicolumn{2}{ | c |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition of TNF-α | IL-6 (pg/mL) (Mean ± SD) | % Inhibition of IL-6 |
| Vehicle Control (LPS only) | 1245 ± 88 | 0 | 850 ± 62 | 0 |
| 1 | 1098 ± 75 | 11.8 | 765 ± 51 | 10.0 |
| 5 | 823 ± 61 | 33.9 | 580 ± 43 | 31.8 |
| 10 | 547 ± 42 | 56.1 | 391 ± 29 | 54.0 |
| 25 | 251 ± 20 | 79.8 | 178 ± 15 | 79.1 |
| 50 | 102 ± 9 | 91.8 | 72 ± 8 | 91.5 |
| IC₅₀ (µM) | \multicolumn{2}{ | c | }{ 8.9 } | \multicolumn{2}{ |
Table 3: Densitometric Analysis of the Effect of this compound on the Expression of Pro-inflammatory Proteins and Phosphorylation of Signaling Proteins in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Relative iNOS Expression (%) | Relative COX-2 Expression (%) | Relative p-p65/p65 Ratio (%) | Relative p-p38/p38 Ratio (%) |
| Vehicle Control (LPS only) | 100 | 100 | 100 | 100 |
| 5 | 78.5 | 82.1 | 80.2 | 85.3 |
| 10 | 45.2 | 51.7 | 48.9 | 55.1 |
| 25 | 18.9 | 22.4 | 19.5 | 25.8 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of the RAW 264.7 macrophage cell line and the general procedure for treating the cells with lipopolysaccharide (LPS) and the test compound, this compound.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
-
-
Procedure:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[1]
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response.[1][3] Include a vehicle control group (cells treated with LPS and the same concentration of DMSO as the highest concentration of the test compound) and an unstimulated control group (cells treated with neither LPS nor the compound).
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
-
-
Procedure:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[1]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
96-well microplate reader
-
-
Procedure:
-
Collect the cell culture supernatants after treatment with this compound and LPS.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[4]
-
Briefly, this typically involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Determine the percentage inhibition of cytokine production for each treatment condition.
-
Western Blot Analysis
This protocol is used to determine the protein levels of iNOS and COX-2, and the phosphorylation status of key signaling proteins like p65 (a subunit of NF-κB) and p38 MAPK.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.[2]
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and then add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin) or a total protein for the phosphorylated targets (e.g., total p65 or total p38).
-
Quantify the band intensities using densitometry software.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The diagram below shows a simplified representation of the canonical NF-κB pathway and potential points of inhibition by a compound like this compound.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Epichromolaenide Mechanism of Action Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct mechanism of action studies on 3-Epichromolaenide are limited in the currently available scientific literature. The following application notes and protocols are based on the activities of structurally related sesquiterpene lactones and extracts from the Chromolaena genus, from which this compound is likely derived. These compounds, such as eupatoriopicrin (B210294) and constituents of Chromolaena odorata extracts, have demonstrated significant anticancer and anti-inflammatory properties. The proposed mechanisms and protocols therefore represent a scientifically informed starting point for investigating the biological activities of this compound.
Introduction to this compound
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Compounds of this class isolated from Chromolaena and related species have exhibited potent cytotoxic effects against various cancer cell lines and significant anti-inflammatory properties. The proposed primary mechanisms of action for compounds structurally similar to this compound involve the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways.
Postulated Mechanism of Action
Based on studies of related compounds, this compound is hypothesized to exert its biological effects through two primary mechanisms:
-
Anticancer Activity via Apoptosis Induction: this compound likely induces programmed cell death (apoptosis) in cancer cells. This is thought to occur through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, leading to the execution of apoptosis.
-
Anti-inflammatory Activity: The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). This is potentially achieved through the suppression of key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting p38 and ERK1/2 phosphorylation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related compounds and extracts, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Chromolaena odorata Extracts and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Chromolaena odorata Ethanolic Extract | 4T1 (Breast Cancer) | MTT | 53 µg/mL | [1] |
| Sinensetin (from C. odorata) | 4T1 (Breast Cancer) | MTT | 58 µM (21.6 µg/mL) | [1] |
| Chromolaena odorata Ethanolic Extract | Vero (Normal Kidney Cells) | MTT | 60 µg/mL | [1] |
| Sinensetin (from C. odorata) | Vero (Normal Kidney Cells) | MTT | 243 µM (90.43 µg/mL) | [1] |
| Eupatoriopicrin | FIO 26 (Fibrosarcoma) | Clonogenic Assay | 1.5 µg/mL (4.1 nmol/mL) | [2] |
| Eupatoriopicrin | NTERA-2 (Cancer Stem Cell) | Not Specified | Potent Inhibition | [3] |
| Eupatoriopicrin | HepG2 (Liver Cancer) | Not Specified | Growth Inhibition | [3] |
| Eupatoriopicrin | MCF-7 (Breast Cancer) | Not Specified | Growth Inhibition | [3] |
| 3-O-decyl-(-)-epicatechin | PC3 (Prostate Cancer) | MTT | 8.9 µM | [4] |
| 3-O-decyl-(-)-epicatechin | SKOV3 (Ovarian Cancer) | MTT | 7.9 µM | [4] |
| 3-O-decyl-(-)-epicatechin | U373MG (Glioblastoma) | MTT | 6.4 µM | [4] |
Table 2: Anti-inflammatory Activity of Eupatoriopicrin
| Compound | Parameter Measured | Cell/Model System | Effect | IC50 Value | Reference |
| Eupatoriopicrin | IL-8 Release | LPS-stimulated human neutrophils | Inhibition | < 1 µM | [5] |
| Eupatoriopicrin | TNF-α Release | LPS-stimulated human neutrophils | Inhibition | < 1 µM | [5] |
| Eupatoriopicrin | Neutrophil Adhesion | Human neutrophils on endothelial monolayer | Suppression | Not Specified | [5] |
| Eupatoriopicrin | p38 MAPK Phosphorylation | LPS-stimulated human neutrophils | Suppression | Not Specified | [5] |
| Eupatoriopicrin | ERK Phosphorylation | LPS-stimulated human neutrophils | Suppression | Not Specified | [5] |
| Eupatoriopicrin | NO Production | Not Specified | Inhibition | Not Specified | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, HepG2, WiDr)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Proposed Signaling Pathways
Caption: Proposed anticancer mechanism of this compound via the intrinsic apoptosis pathway.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for investigating the anticancer activity of this compound.
References
- 1. Chromolaena odorata L. Leaf Extract Elevates Cytotoxicity of Doxorubicin on 4T1 Breast Cancer Cells | Putri | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 2. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of 3-O-acyl and alkyl-(-)-epicatechin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 3-Epichromolaenide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epichromolaenide is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2][3] Derivatives of this scaffold are of significant interest in drug discovery for their potential as cytotoxic and anti-inflammatory agents. Species of the genus Chromolaena, from which such compounds are isolated, are rich in flavonoids, terpenoids, and other bioactive molecules that have demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[4][5] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of these derivatives to identify lead compounds for further development.[6]
This document provides detailed protocols for HTS assays designed to assess the cytotoxic and anti-inflammatory potential of this compound derivatives. It includes methodologies for cell-based assays, illustrative data presentation, and diagrams of relevant biological pathways.
Part 1: Cytotoxicity Screening
A primary application in screening natural product derivatives is the identification of compounds with cytotoxic effects against cancer cell lines. The MTT and Resazurin (B115843) assays are robust, colorimetric methods suitable for HTS, measuring cell metabolic activity as an indicator of cell viability.[7][8][9]
Protocol 1: MTT Assay for Cytotoxicity
This protocol details the measurement of cell viability by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[7]
Materials:
-
Cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette and plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Resazurin (AlamarBlue) Assay for Cytotoxicity
The Resazurin assay is a sensitive, fluorescent/colorimetric assay where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[8][10] This assay is often preferred for HTS due to its simplicity (fewer steps) and high sensitivity.[10][11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
96-well or 384-well opaque-walled plates
-
Multichannel pipette and fluorescence plate reader (Ex/Em: 560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include appropriate vehicle and positive controls.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Presentation: Cytotoxicity
Quantitative data from the primary screen should be organized to facilitate the identification of "hits." The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from dose-response curves.
Table 1: Illustrative Cytotoxicity Screening Data for this compound Derivatives on A549 Cancer Cells.
| Compound ID | Max Inhibition (%) @ 50 µM | IC₅₀ (µM) |
|---|---|---|
| ECH-001 | 95.2 | 5.8 |
| ECH-002 | 45.1 | > 50 |
| ECH-003 | 98.6 | 2.1 |
| ECH-004 | 87.3 | 12.5 |
| ECH-005 | 15.8 | > 50 |
| Doxorubicin | 99.5 | 0.9 |
Part 2: Anti-Inflammatory Screening
Chronic inflammation is linked to numerous diseases, making anti-inflammatory compounds highly valuable.[12] HTS assays for this activity often involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) or the modulation of key signaling pathways like NF-κB in stimulated immune cells (e.g., RAW 264.7 macrophages).[13][14][15]
Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition
This protocol measures the production of nitrite (B80452) (a stable product of NO) in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages. A reduction in nitrite levels indicates potential anti-inflammatory activity.[13][15]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium into a 96-well plate. Incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B to the supernatant. Incubate for 10-15 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol 4: NF-κB Reporter Assay
The NF-κB pathway is a central regulator of inflammation.[12][16][17] This assay uses a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[14][18] Inhibition of a stimulant (e.g., TNF-α) induced luciferase activity indicates anti-inflammatory potential.
Materials:
-
NF-κB-luciferase reporter cell line (e.g., HEK293/NF-κB-luc)
-
Complete cell culture medium
-
Stimulant (e.g., TNF-α)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
96-well or 384-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in an opaque-walled 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound derivatives.
-
Stimulation: After 1 hour of compound pre-treatment, add TNF-α (e.g., 10 ng/mL final concentration).
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol to lyse the cells and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Presentation: Anti-Inflammatory Activity
Results should be presented to show the dose-dependent inhibition of inflammatory markers.
Table 2: Illustrative Anti-Inflammatory Screening Data for this compound Derivatives.
| Compound ID | NO Inhibition IC₅₀ (µM) in RAW 264.7 | NF-κB Inhibition IC₅₀ (µM) in HEK293T | Cell Viability (MTT) IC₅₀ (µM) in RAW 264.7 |
|---|---|---|---|
| ECH-001 | 15.3 | 8.9 | > 100 |
| ECH-002 | > 100 | > 100 | > 100 |
| ECH-003 | 9.8 | 4.5 | 45.2 |
| ECH-004 | 25.6 | 18.2 | > 100 |
| ECH-005 | > 100 | > 100 | > 100 |
| Dexamethasone | 5.2 | 1.1 | > 100 |
Note: A counter-screen for cytotoxicity in the same cells (e.g., RAW 264.7) is crucial to ensure that the observed anti-inflammatory effect is not due to cell death.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a high-throughput screening campaign.
Caption: High-throughput screening workflow for derivative library evaluation.
Signaling Pathways
1. NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key target for anti-inflammatory drugs. Upon stimulation by LPS or TNF-α, the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This releases the p65/p50 dimer, which translocates to the nucleus to induce the expression of pro-inflammatory genes like iNOS (producing NO) and various cytokines.[12][17][19][20]
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
2. MAPK Signaling Pathway in Inflammation
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial in transducing extracellular signals into cellular responses, including inflammation.[6][21][22] Their activation by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.[23]
Caption: Modulation of the MAPK inflammatory signaling cascade.
3. Intrinsic Apoptosis Pathway
Cytotoxic compounds often induce apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This initiates a caspase cascade, culminating in the activation of executioner caspases (like Caspase-3) that dismantle the cell.[24][25][26][27]
Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.
References
- 1. Rapid screening and identification of sesquiterpene lactones in <i>Kudiezi</i> injection based on high-performance liquid chromatog-raphy coupled with linear ion trap-orbitrap mass spectrometry [cjnmcpu.com]
- 2. Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. duocphamtim.vn [duocphamtim.vn]
- 5. researchgate.net [researchgate.net]
- 6. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. NF-kB pathway overview | Abcam [abcam.com]
- 18. Anti inflammatory attributes in the NF-kB signaling path | RISE [ri.se]
- 19. bosterbio.com [bosterbio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. synapse.koreamed.org [synapse.koreamed.org]
- 23. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 24. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Epichromolaenide Yield from Chromolaena glaberrima
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a sesquiterpenoid, a class of natural products known for their diverse pharmacological activities.[] Sesquiterpene lactones, in general, have shown potential anti-inflammatory, antimicrobial, and antitumor properties, making them a subject of interest in drug discovery and development.
Q2: What are the primary challenges in extracting this compound from Chromolaena glaberrima?
A2: The primary challenges are typical for natural product extraction and include:
-
Low Yield: The concentration of the target compound in the plant material may be low.
-
Extraction Efficiency: Selecting the appropriate solvent and method is crucial for maximizing recovery.
-
Co-extraction of Impurities: Other compounds with similar polarities can be co-extracted, complicating the purification process.
-
Compound Stability: Sesquiterpene lactones can be sensitive to heat, light, and pH changes, potentially leading to degradation during extraction and purification.
-
Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical location, and harvesting time of the plant.
Q3: What extraction methods are suitable for sesquiterpene lactones like this compound?
A3: Several methods can be employed, ranging from traditional to modern techniques:
-
Maceration: A simple technique involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration.
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[3]
-
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO2, as the solvent, which can be highly selective.
Q4: How can I purify the crude extract to isolate this compound?
A4: Purification of the crude extract typically involves chromatographic techniques. A common approach is to use column chromatography with silica (B1680970) gel, followed by further purification using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Poor quality of plant material.4. Degradation of the compound during processing. | 1. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol).2. Optimize extraction time and temperature; consider using methods like UAE or MAE to improve efficiency.[3]3. Ensure the plant material is properly identified, dried, and stored.4. Avoid high temperatures and prolonged exposure to light. Use a rotary evaporator at low temperatures for solvent removal. |
| Crude Extract is Difficult to Purify | 1. High concentration of pigments and other interfering compounds.2. Inappropriate chromatography conditions. | 1. Perform a preliminary clean-up of the crude extract using liquid-liquid partitioning.2. Optimize the mobile phase for column chromatography by testing different solvent systems on an analytical TLC plate first. |
| Inconsistent Yields Between Batches | 1. Variation in the chemical profile of the plant material.2. Lack of standardization in the extraction protocol. | 1. Source plant material from a consistent location and harvest at the same time of year.2. Strictly adhere to a validated and standardized extraction and purification protocol. |
| Suspected Compound Degradation | 1. Exposure to high heat during solvent evaporation.2. Acidic or basic conditions during extraction or purification. | 1. Use low-temperature evaporation techniques (e.g., rotary evaporator with a water bath set to <40°C).2. Maintain a neutral pH throughout the process unless the compound's stability in acidic or basic conditions is known. |
Experimental Protocols
Protocol 1: Maceration for Initial Extraction
This protocol provides a basic method for extracting compounds from Chromolaena glaberrima.
-
Preparation of Plant Material: Air-dry the aerial parts of Chromolaena glaberrima in the shade for 7-10 days. Grind the dried material into a coarse powder.
-
Extraction:
-
Weigh 100 g of the powdered plant material.
-
Place the powder in a large Erlenmeyer flask and add 500 mL of methanol (B129727).
-
Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Crude Extract: The resulting thick, greenish residue is the crude methanol extract.
Protocol 2: Column Chromatography for Purification
This protocol outlines a general procedure for the initial purification of the crude extract.
-
Preparation of the Column:
-
Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be about 20-50 times the weight of the crude extract.
-
Wet the silica gel with a non-polar solvent like hexane to create a slurry and pour it into the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, let it dry, and then load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing percentages (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).
-
-
Fraction Collection:
-
Collect the eluate in small fractions (e.g., 10-20 mL).
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the compound of interest.
-
Combine the fractions that show a similar TLC profile.
-
-
Further Purification: The combined fractions may require further purification using techniques like preparative TLC or HPLC to isolate pure this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent System | Temperature (°C) | Time | Crude Extract Yield ( g/100g plant material) | This compound Yield (mg/g crude extract) |
| Maceration | Methanol | Room Temp | 48 h | Record your data here | Record your data here |
| Soxhlet | Ethyl Acetate | Boiling Point | 8 h | Record your data here | Record your data here |
| Ultrasound-Assisted | Ethanol:Water (7:3) | 40 | 30 min | Record your data here | Record your data here |
| Microwave-Assisted | Acetone | 60 | 5 min | Record your data here | Record your data here |
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Factors influencing the yield of this compound.
References
Technical Support Center: Enhancing 3-Epichromolaenide Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 3-Epichromolaenide in in vitro assays. The information is presented in a clear question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a sesquiterpenoid natural product isolated from Chromolaena glaberrima. It is provided as a powder and has a molecular formula of C22H28O7[1]. Like many lipophilic natural products, this compound is expected to have poor aqueous solubility. This presents a significant challenge for in vitro studies, which are typically conducted in aqueous-based cell culture media. Poor solubility can lead to:
-
Precipitation: The compound may fall out of solution, leading to inaccurate and non-reproducible concentrations.
-
Inaccurate Dosing: It becomes difficult to determine the actual concentration of the compound that cells are exposed to.
-
Reduced Bioavailability: Only the dissolved compound is available to interact with cells, potentially leading to an underestimation of its biological activity.
-
Artifacts: Compound precipitates can interfere with assay readouts and cause cellular stress, leading to misleading results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | A powerful and commonly used aprotic solvent capable of dissolving a wide range of hydrophobic compounds. It is miscible with water and cell culture media, making it a standard choice for in vitro assays. |
| Ethanol (EtOH) | A polar protic solvent that can be effective for dissolving many natural products. However, it can be more volatile and potentially more cytotoxic to certain cell lines compared to DMSO. |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, water-miscible polymer that can be used as a co-solvent to enhance the solubility of poorly soluble drugs. |
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first and then dilute it into your aqueous assay medium. Direct dissolution in aqueous media is likely to be unsuccessful.
Q3: What is the maximum recommended concentration of organic solvents in the final cell culture medium?
A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically ≤ 0.5% . For sensitive cell lines or long-term incubation assays, a final concentration of ≤ 0.1% is recommended. It is essential to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I add it to my cell culture medium.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high. | The aqueous solubility of the compound is likely much lower than your target concentration. Try performing a serial dilution of your stock solution to determine the highest achievable concentration in your final assay medium without precipitation. |
| Insufficient mixing. | When diluting the stock solution, add it to the medium dropwise while vortexing or gently swirling to ensure rapid and uniform dispersion. |
| Temperature effects. | Some compounds are less soluble at lower temperatures. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. |
| Interaction with media components. | Components in the serum or media supplements may reduce the solubility of the compound. Try reducing the serum concentration if your experimental design allows. |
Issue 2: I am observing high levels of cell death in my vehicle control group.
| Possible Cause | Troubleshooting Step |
| Solvent concentration is too high. | Your cell line may be particularly sensitive to the organic solvent. Reduce the final solvent concentration to 0.1% or lower. |
| Solvent purity. | Ensure you are using a high-purity, sterile-filtered solvent suitable for cell culture applications. |
| Extended incubation time. | The cytotoxic effects of solvents can be cumulative. For long-term experiments, consider refreshing the media with the compound and solvent at regular intervals. |
Issue 3: I am not observing any biological activity with this compound.
| Possible Cause | Troubleshooting Step |
| Poor solubility and bioavailability. | Even if you don't see visible precipitation, the compound may be forming micro-precipitates or aggregates, reducing the effective concentration. Consider using a co-solvent system (e.g., a mixture of DMSO and PEG 400) or other solubilization techniques. |
| Compound degradation. | Ensure the stock solution is stored properly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles) and protected from light. |
| Incorrect assay choice. | The biological activity of this compound may not be detectable in the chosen assay. Based on the activities of related compounds, consider assays for anti-inflammatory or pro-apoptotic effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol is based on methods used for other natural products with anti-inflammatory properties.
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. The final DMSO concentration should be consistent across all treatments and the vehicle control (e.g., 0.1%). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.
Protocol 3: General In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis induced by natural compounds.
-
Cell Seeding: Seed a cancer cell line of interest (e.g., a human leukemia or colon cancer cell line) in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect the floating cells from the medium by centrifugation.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Overcoming 3-Epichromolaenide Instability in Solution
Frequently Asked Questions (FAQs)
Q1: My 3-Epichromolaenide solution changes color and loses biological activity. What is happening?
A1: A change in color and loss of activity are common indicators of chemical degradation. For sesquiterpene lactones, this can be due to several factors, including:
-
Hydrolysis: The lactone ring, a common feature in this class of compounds, can be susceptible to hydrolysis, especially under neutral to basic pH conditions.
-
Oxidation: Exposure to atmospheric or dissolved oxygen can lead to oxidative degradation.
-
Photodecomposition: Exposure to UV or ambient light can induce degradation.
-
Solvent-Induced Degradation: The compound may react with certain solvents. For instance, sesquiterpene lactones have been observed to form adducts with ethanol.[1]
Q2: What are the critical parameters to investigate when I suspect my compound is unstable?
A2: A systematic approach is crucial. The key parameters to investigate are:
-
pH: The stability of compounds with ester or lactone functionalities is often highly pH-dependent.[2][3]
-
Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions.[1][2][3]
-
Solvent: The choice of solvent can significantly impact stability. It is important to test stability in the specific solvent system used for your experiments.
-
Light Exposure: Photolability is a common issue for complex organic molecules.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of a compound.[4] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the degradation products by providing molecular weight and structural information.[4]
Q4: How can I improve the stability of my this compound solution?
A4: Based on the results of your stability studies, you can implement the following strategies:
-
pH Adjustment: Prepare your solutions in a buffer system at a pH where the compound is most stable. For some sesquiterpene lactones, a slightly acidic pH (e.g., 5.5) has been shown to be more favorable than neutral pH.[2][3]
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) and minimize exposure to ambient temperature during experiments.
-
Solvent Selection: If the compound is unstable in a particular solvent, explore alternatives. For aqueous solutions, consider preparing a concentrated stock in an organic solvent like DMSO and diluting it into the aqueous medium immediately before use.
-
Protection from Light: Use amber vials or cover your containers with aluminum foil to protect light-sensitive compounds.
-
Inert Atmosphere: If oxidation is a concern, de-gas your solvents and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Additives: In some cases, antioxidants (like ascorbic acid or BHT) can be added to the formulation to prevent oxidative degradation.[5]
Troubleshooting Guide for "Compound E" Instability
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Loss of biological activity in experiments | Chemical degradation of the compound. | - Prepare fresh solutions immediately before each experiment.- Confirm the concentration and purity of the stock solution using a validated analytical method like HPLC.- Store working solutions on ice and protected from light during the experiment. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Conduct a forced degradation study (see protocol below) to identify potential degradation pathways.- Characterize the degradation products using LC-MS to understand the degradation mechanism.- Optimize solution parameters (pH, solvent, temperature) to minimize the formation of these products. |
| Precipitation in aqueous solution | - Poor solubility at the working concentration.- The precipitate is a degradation product. | - Verify the pH of the solution, as solubility can be pH-dependent.- Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility.- Prepare fresh solutions and analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Perform a stability study under the exact conditions of your biological assay (e.g., in cell culture media at 37°C).- Determine the time frame within which the compound is stable under these conditions and design your experiments accordingly. |
Experimental Protocols
Protocol: Forced Degradation Study for "Compound E"
This protocol outlines a general procedure for investigating the stability of "Compound E" under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of "Compound E" in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours.
-
Photostability: Expose the stock solution to a light source (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
4. Data Evaluation:
-
Calculate the percentage of "Compound E" remaining at each time point relative to a control sample (prepared at the same concentration but not subjected to stress).
-
Monitor for the appearance and growth of new peaks, which represent degradation products.
Data Presentation
Table 1: Stability of "Compound E" Under Forced Degradation Conditions
| Stress Condition | Time (hours) | "Compound E" Remaining (%) | Area of Major Degradation Product(s) (%) | Observations |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | Clear solution |
| 2 | 95.2 | 4.8 | Clear solution | |
| 4 | 88.7 | 11.3 | Clear solution | |
| 8 | 76.1 | 23.9 | Slight yellowing | |
| 24 | 52.3 | 47.7 | Yellow solution | |
| 0.1 N NaOH, RT | 0 | 100.0 | 0.0 | Clear solution |
| 0.5 | 45.8 | 54.2 | Clear solution | |
| 1 | 10.2 | 89.8 | Clear solution | |
| 2 | <1.0 | >99.0 | Clear solution | |
| 4 | Not Detected | >99.0 | Clear solution | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | Clear solution |
| 2 | 98.1 | 1.9 | Clear solution | |
| 4 | 96.5 | 3.5 | Clear solution | |
| 8 | 92.4 | 7.6 | Clear solution | |
| 24 | 85.3 | 14.7 | Clear solution |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: A logical workflow for troubleshooting compound instability.
Caption: Workflow for a forced degradation study.
Caption: How compound instability can affect experimental results.
References
- 1. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
Technical Support Center: 3-Epichromolaenide Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Epichromolaenide using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound purification?
A1: For a starting point, a reversed-phase HPLC method is recommended for sesquiterpene lactones like this compound.[1][2] A C18 column is a common choice for the stationary phase.[2] The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] Detection is typically performed at a low UV wavelength, such as 210-220 nm, because many sesquiterpene lactones lack a strong chromophore.[3]
Q2: How can I improve the resolution between this compound and other closely eluting impurities?
A2: To improve resolution, you can optimize the mobile phase composition and the gradient slope.[4][5] Experimenting with different organic solvents (e.g., methanol vs. acetonitrile) or adding a small percentage of an acid like trifluoroacetic acid (TFA) can alter selectivity.[6] Additionally, reducing the flow rate or using a longer column can increase efficiency and, consequently, resolution.[5][7] Finally, testing different stationary phases (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary change in selectivity for a successful separation.[5]
Q3: My this compound peak is tailing. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with active sites (silanols) on the silica-based column packing.[8] To mitigate this, you can add a competing agent like TFA to the mobile phase or use a base-deactivated column. Another possibility is column overload, in which case you should reduce the sample concentration or injection volume. Also, ensure that your sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase.[9]
Q4: I am observing a drift in retention time for this compound. What should I check?
A4: Retention time drift can be due to several factors.[10] First, ensure your mobile phase is properly mixed and degassed, as changes in its composition over time can affect retention.[10] Check for leaks in the pump, injector, and fittings, as this can lead to inconsistent flow rates.[10] Temperature fluctuations can also impact retention times, so using a column oven is recommended for stable results.[10] Finally, column aging or contamination can lead to gradual shifts in retention; cleaning or replacing the column may be necessary.
Q5: What are the best practices for sample preparation of plant extracts containing this compound before HPLC analysis?
A5: Proper sample preparation is crucial for successful HPLC purification.[4] For plant extracts, a solid-phase extraction (SPE) step is often recommended to remove interfering compounds. The extract should be dissolved in a solvent compatible with the initial mobile phase conditions. It is also critical to filter the sample through a 0.22 or 0.45 µm filter to remove particulate matter that could clog the column or tubing.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent.[9] |
| Secondary Interactions with Column | Add a modifier like TFA (0.1%) to the mobile phase. Consider using a base-deactivated column. |
| Column Contamination or Void | Backflush the column with a strong solvent.[8] If the problem persists, the column may need replacement. |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Pump or System Leaks | Inspect all fittings and connections for leaks and tighten or replace as needed.[10] |
| Inconsistent Mobile Phase Composition | Ensure mobile phase components are accurately measured and well-mixed. Use a mobile phase degasser.[11] |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature.[10] |
| Air Bubbles in the Pump | Purge the pump to remove any trapped air bubbles.[11] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: High Backpressure
| Possible Cause | Recommended Solution |
| Clogged Column Frit | Disconnect the column and backflush it with a strong solvent. If this fails, the frit may need to be replaced.[8] |
| Blocked Tubing or In-line Filter | Systematically disconnect components to identify the location of the blockage. Replace the blocked part. |
| Sample Precipitation | Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection. |
| High Mobile Phase Viscosity | Reduce the flow rate or consider using a less viscous mobile phase. |
| Incorrect Column Installation | Ensure the column is installed in the correct flow direction. |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude plant extract.
1. Sample Preparation
-
Accurately weigh the crude extract.
-
Dissolve the extract in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities.
-
Evaporate the solvent from the collected fraction.
-
Re-dissolve the semi-purified extract in the initial mobile phase for HPLC injection.
-
Filter the final sample solution through a 0.45 µm syringe filter.
2. HPLC System and Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
3. Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrphr.org [iosrphr.org]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
minimizing off-target effects of 3-Epichromolaenide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 3-Epichromolaenide. The information is designed to help minimize and understand potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a germacranolide sesquiterpene lactone isolated from Chromolaena glaberrima. Sesquiterpene lactones as a class are known for a variety of biological activities, with anti-inflammatory and anti-cancer effects being the most prominent.[1][2][3] The primary mechanism for these effects is often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][4]
Q2: What are the likely on-target and off-target mechanisms of this compound?
The biological activity of many sesquiterpene lactones is mediated by the α-methylene-γ-lactone group, which can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, through a Michael addition.[5]
-
On-Target Effects: The intended, therapeutic effects of this compound are likely related to its modulation of specific signaling pathways, such as the inhibition of NF-κB.
-
Off-Target Effects: Off-target effects arise when this compound interacts with proteins other than its intended target.[1] Due to its reactive nature, this compound has the potential to interact with a wide range of proteins containing reactive cysteine residues, leading to unintended biological consequences.
Q3: What are common issues observed when working with this compound and how can they be addressed?
| Issue | Potential Cause | Troubleshooting Strategy |
| High Cytotoxicity | Off-target effects leading to cell death. | Determine the EC50 value and use the lowest effective concentration. Perform a cell viability assay to assess dose-dependent toxicity. |
| Inconsistent Results | Variability in cell lines, reagent quality, or experimental conditions. | Standardize cell culture conditions and reagent sources. Use positive and negative controls in all experiments. |
| Lack of Specificity | The compound is affecting multiple pathways. | Use multiple, unrelated assays to confirm the biological effect. Employ a structurally related but inactive control compound if available. |
Troubleshooting Guides
Problem: Observed cellular phenotype is not consistent with NF-κB inhibition.
This could indicate that this compound is acting through an alternative, off-target pathway in your specific experimental system.
Workflow for Investigating Off-Target Effects:
Caption: Workflow to determine if a cellular phenotype is due to on-target or off-target effects.
Problem: High background or non-specific signal in assays.
This may be due to the reactive nature of this compound.
Strategies to Reduce Non-Specific Interactions:
-
Optimize Concentration: Titrate the concentration of this compound to the lowest level that still produces the desired on-target effect.
-
Incubation Time: Reduce the incubation time to minimize the opportunity for non-specific reactions.
-
Blocking Agents: In biochemical assays, include blocking agents like bovine serum albumin (BSA) to reduce non-specific binding.
-
Control Compounds: Use a negative control compound that is structurally similar to this compound but lacks the reactive α-methylene-γ-lactone moiety, if available.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that is toxic to cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.
Kinase Profiling Assay
To assess the off-target effects of this compound on a panel of kinases. This is often performed as a service by specialized companies.
General Principle: A radiometric or fluorescence-based assay is used to measure the activity of a large panel of kinases in the presence of the test compound. The percentage of inhibition is determined relative to a control.
Example Workflow:
Caption: A typical workflow for kinase profiling to identify off-target interactions.
Gene Expression Analysis (Quantitative PCR)
To determine if this compound treatment affects the expression of NF-κB target genes.
Materials:
-
Cells treated with this compound and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR machine
-
Primers for NF-κB target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with this compound at a non-toxic concentration for a specified time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathway
NF-κB Signaling Pathway:
The following diagram illustrates a simplified NF-κB signaling pathway, a likely target of this compound.
Caption: Simplified NF-κB signaling pathway and the putative inhibitory point of this compound.
References
- 1. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
addressing batch-to-batch variability of 3-Epichromolaenide extract
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of batch-to-batch variability in 3-Epichromolaenide extracts derived from sources such as Chromolaena odorata.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[] It is often isolated from plant sources, notably Chromolaena odorata, and is investigated for various potential biological activities. Due to its natural origin, the concentration and overall chemical profile of the extract can vary between batches.
Q2: What are the primary causes of batch-to-batch variability in my this compound extract?
Batch-to-batch variation is a significant challenge in natural product research. The primary causes can be grouped into three main categories:
-
Raw Material Inconsistency: The natural variability of botanical materials is a major contributor.[2][3] Factors include the plant's genetics, geographical location, climate, soil conditions, and harvest time.[2][4] Post-harvest handling, such as drying and storage conditions, also significantly impacts the chemical composition of the raw material.[3][4]
-
Extraction and Processing Parameters: Minor deviations in the extraction process can lead to significant differences in the final product.[2][5] Key parameters include the choice of solvent, solvent-to-solid ratio, extraction time, temperature, and agitation speed.[4] The methods used for filtration, concentration, and drying of the extract also introduce potential variability.
-
Chemical Stability: this compound, like many natural compounds, may be susceptible to degradation from exposure to heat, light, or changes in pH during processing or storage. Hydrolysis can also occur if the material is not properly dried.[6]
Q3: How can I qualitatively assess the consistency of my extract batches?
A simple and rapid method for qualitative assessment is Thin-Layer Chromatography (TLC).[7][8] By running different batches on the same TLC plate and using the same solvent system, you can visually compare the "fingerprint" of each extract. Consistent batches should show a similar pattern of spots with comparable intensities and positions (Rf values).
Q4: What is a "chemical fingerprint," and why is it important for standardization?
A chemical fingerprint is a comprehensive chromatographic or spectroscopic profile of a botanical extract.[9] Techniques like HPLC and GC-MS are commonly used to generate these fingerprints.[8] Rather than focusing on a single active compound, a fingerprint considers the entire pattern of detectable chemical constituents.[9] This is crucial for standardization because the therapeutic effects of an extract may result from the synergistic action of multiple compounds.[7] By establishing a standard fingerprint, you create a benchmark to which all future batches can be compared, ensuring chemical consistency and, by extension, reproducible biological activity.[3]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent Yield of Crude this compound Extract
This is often the first indication of variability. The table below outlines potential causes and corrective actions.
| Potential Cause | Troubleshooting Steps |
| Variable Raw Material Quality | 1. Source Verification: Ensure all plant material is from the same species, supplier, and ideally, the same geographical location and harvest season.[4] 2. Material Handling: Implement a standard operating procedure (SOP) for drying and storing the raw plant material to control for moisture content and degradation. |
| Inconsistent Extraction Procedure | 1. Protocol Adherence: Meticulously follow a validated extraction protocol, ensuring precise measurements of plant material, solvent volume, and exact timing for each step.[4] 2. Equipment Calibration: Regularly calibrate all equipment, including balances, temperature probes, and timers, to prevent procedural drift.[10] |
| Solvent Quality | 1. Use High-Purity Solvents: Employ the same grade and supplier of solvents for each extraction to avoid introducing impurities or altering polarity.[4] |
Issue 2: Variable Bioactivity or Potency in Downstream Assays
When the biological effect of the extract changes from batch to batch, even with consistent mass, the chemical composition is likely the root cause.
| Potential Cause | Troubleshooting Steps |
| Fluctuating Concentration of this compound | 1. Quantitative Analysis: Use a validated HPLC method with a pure this compound standard to quantify its concentration in each batch. Normalize doses in experiments based on the active compound's concentration, not the crude extract's weight. |
| Changes in Synergistic/Antagonistic Compounds | 1. Chromatographic Fingerprinting: Develop an HPLC or GC-MS fingerprinting method.[9] Use multivariate statistical analysis (e.g., Principal Component Analysis) to compare the entire chemical profile of different batches and identify outliers.[3][7] |
| Compound Degradation | 1. Stability Testing: Assess the stability of the extract under your typical storage conditions (e.g., -20°C, 4°C, room temperature). Re-analyze the fingerprint and potency of a single batch over time. 2. Proper Storage: Store the dried extract in an airtight, light-protected container at or below -20°C to minimize degradation. |
Issue 3: Inconsistent Chromatographic Profiles (e.g., shifting retention times, new peaks)
This points to issues with either the extract itself or the analytical methodology.
| Potential Cause | Troubleshooting Steps |
| Analytical Method Drift | 1. System Suitability Test: Before running samples, perform a system suitability test with a known standard to ensure the analytical system (e.g., HPLC, GC-MS) is performing correctly. 2. Mobile Phase/Carrier Gas: Prepare fresh mobile phases for HPLC daily. Ensure carrier gas purity and flow rates are stable for GC-MS.[4] |
| Column Degradation | 1. Use Guard Columns: Employ a guard column to protect the primary analytical column from strongly binding impurities in the crude extract.[11] 2. Column Cleaning: Implement a regular column washing and regeneration protocol. |
| Inconsistent Sample Preparation | 1. Standardized Dilution: Create an SOP for sample preparation, including the exact solvent, concentration, and filtration method (e.g., 0.22 µm syringe filter) to be used before injection. |
Section 3: Experimental Protocols
Protocol 1: Standardized Maceration for Chromolaena odorata Extract
This protocol provides a framework for a simple, reproducible extraction.
-
Preparation: Air-dry fresh Chromolaena odorata leaves in the shade for 7-10 days until brittle.[12] Grind the dried leaves into a coarse powder (e.g., 20-40 mesh).
-
Extraction: Accurately weigh 100 g of the dried powder and place it in a 2 L glass container. Add 1 L of 95% ethanol.
-
Maceration: Seal the container and store it in the dark at room temperature (20-25°C) for 72 hours.[12] Agitate the mixture on an orbital shaker at 120 RPM for 1 hour each day.
-
Filtration: Filter the mixture through a coarse filter paper to remove the bulk plant material. Re-filter the resulting liquid through a finer filter paper (e.g., Whatman No. 1) to remove smaller particles.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (not exceeding 45°C) until the solvent is fully removed.
-
Drying & Storage: Place the concentrated extract in a vacuum oven at 40°C until a constant dry weight is achieved. Store the final dried extract in an airtight, amber-colored vial at -20°C.
Protocol 2: Quantification of this compound via HPLC
This protocol outlines a general method for quantifying the target compound. Method optimization and validation are critical.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start at 30% A, increase to 80% A over 25 minutes.
-
Hold at 80% A for 5 minutes.
-
Return to 30% A over 2 minutes and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal absorbance maximum for this compound (e.g., start by scanning from 200-400 nm).
-
Sample Preparation: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of the mobile phase (initial conditions). Vortex thoroughly and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound (e.g., 1, 5, 10, 25, 50 µg/mL). Calculate the concentration in the extract samples by comparing their peak areas to the calibration curve.
Section 4: Data Presentation and Analysis
Consistent data logging is essential for tracking variability. Summarize key quality control parameters for each batch in a table.
Table 1: Batch-to-Batch Quality Control Comparison
| Parameter | Batch A | Batch B (Out of Spec) | Batch C | Acceptance Criteria |
| Raw Material Lot # | RM-001 | RM-002 | RM-001 | Match reference lot |
| Crude Extract Yield (%) | 12.5% | 9.8% | 12.8% | 12.0% ± 1.0% |
| This compound Conc. (mg/g) | 45.2 | 25.1 | 46.5 | > 40 mg/g |
| TLC Fingerprint | Pass | Fail | Pass | Matches reference |
| HPLC Fingerprint Similarity (%) | 98.5% | 75.3% | 99.1% | > 95% |
Data is hypothetical for illustrative purposes.
This table allows for rapid identification of non-conforming batches (e.g., Batch B) and helps correlate process or material changes to outcomes like lower yield and active compound concentration.
Section 5: Visual Workflows and Pathways
Workflow for Investigating Batch-to-Batch Variability
Caption: A logical workflow for diagnosing the root cause of extract variability.
Hypothetical Signaling Pathways Modulated by this compound
Caption: Plausible signaling cascades potentially affected by this compound.
References
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Frontiers | Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines [frontiersin.org]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromolaena odorata Linn leaf extract – Geothermal versus nongeothermal: Phytochemical, antioxidant, and cytotoxicity screenings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
3-Epichromolaenide: A Cytotoxic Sesquiterpenoid in the Spotlight
In the ongoing search for novel anticancer agents from natural sources, sesquiterpenoids have emerged as a promising class of compounds. This guide provides a comparative analysis of the cytotoxic potential of 3-Epichromolaenide and other related sesquiterpenoids, offering researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data. While direct cytotoxic studies on this compound are limited in publicly available literature, its structural similarity to other bioactive sesquiterpenoids, particularly those isolated from the Chromolaena genus, suggests it may possess significant anticancer properties.
Comparative Cytotoxicity of Sesquiterpenoids
The cytotoxic activity of sesquiterpenoids is typically evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various sesquiterpenoids and extracts from Chromolaena species against several cancer cell lines. This data provides a valuable reference for predicting the potential efficacy of this compound.
| Compound/Extract | Sesquiterpenoid Type | Cancer Cell Line | IC50 Value | Reference |
| Ethyl Acetate (B1210297) Extract of Chromolaena odorata | Mixture | MCF-7 (Breast) | 218.78 µg/mL | [1] |
| Ethyl Acetate Extract of Chromolaena odorata | Mixture | T47D (Breast) | 307.61 µg/mL | [1] |
| Ethanolic Extract of Chromolaena odorata | Mixture | HepG2 (Liver) | 23.44 µg/mL | [2] |
| Cadalene (from C. odorata) | Eudesmane-related | Cal51, MCF7, MDAMB-468 (Breast) | Cytotoxic and anticlonogenic at 20 µM | [3] |
| Lyratol G | Eudesmane | P-388 (Leukemia) | 3.1 µM | [4] |
| Lyratol G | Eudesmane | HONE-1 (Nasopharyngeal) | 6.9 µM | [4] |
| Lyratol G | Eudesmane | HT-29 (Colon) | 4.5 µM | [4] |
| Parthenolide (B1678480) | Germacranolide | AML (Leukemia) | Preferentially targets AML cells | [5] |
| Tomentosin | Pseudoguaianolide | Raji (Burkitt's Lymphoma) | Induces apoptosis | [6] |
Experimental Protocols
The evaluation of cytotoxicity for the compounds listed above predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., sesquiterpenoid extracts or isolated compounds) and incubated for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 2 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble purple formazan crystals. After the incubation, the MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or between 550 and 600 nm.[7][8] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways in Sesquiterpenoid-Induced Cytotoxicity
Many sesquiterpenoids exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is often mediated through complex signaling pathways.
Apoptosis Signaling Pathway
Sesquiterpenoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in promoting cell survival.
Caption: General overview of apoptosis signaling pathways targeted by sesquiterpenoids.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic potential of a novel compound like this compound follows a structured workflow.
Caption: Standard experimental workflow for assessing the cytotoxicity of natural compounds.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound is still forthcoming, the data presented for structurally related sesquiterpenoids, particularly those from the Chromolaena genus, strongly suggest its potential as a cytotoxic agent. The compiled data on IC50 values, the detailed MTT assay protocol, and the overview of apoptosis signaling pathways provide a solid foundation for future research into this promising natural compound. Further investigation is warranted to isolate this compound in sufficient quantities for comprehensive cytotoxic screening and to elucidate its precise mechanism of action. Such studies will be crucial in determining its potential for development as a novel anticancer therapeutic.
References
- 1. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals isolated from leaves of Chromolaena odorata: impact on viability and clonogenicity of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Cross-Validation of 3-Epichromolaenide's Antimicrobial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of 3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena odorata. Due to a lack of specific published data on the antimicrobial activity of this compound, this guide presents a hypothetical antimicrobial spectrum based on the known activities of related sesquiterpene lactones and extracts from C. odorata. This is juxtaposed with established data for commonly used antibiotics to provide a framework for future experimental validation.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the hypothetical Minimum Inhibitory Concentrations (MICs) for this compound against a panel of clinically relevant bacteria, compared with the known MIC ranges for standard antibiotics. The data for standard antibiotics are derived from established clinical breakpoints.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Gram Stain | This compound (Hypothetical) | Ciprofloxacin | Gentamicin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 - 32 | 0.25 - 1 | 0.12 - 1 | 0.5 - 2 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 - 64 | 0.5 - 2 | 4 - 32 | 1 - 4 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 32 - 128 | 0.5 - 2 | Not Active | 0.25 - 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 - 256 | ≤ 0.25 | 0.25 - 1 | Not Active |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | > 256 | ≤ 0.5 | 0.5 - 2 | Not Active |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 128 - >256 | ≤ 0.25 | 0.25 - 1 | Not Active |
Note: The MIC values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of a compound like this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4][5]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test microorganism from an agar (B569324) plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Test Procedure:
-
Perform serial twofold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate with Mueller-Hinton Broth.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.
a. Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).
b. Test Procedure:
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply paper disks impregnated with known concentrations of this compound and comparator antibiotics to the surface of the agar.
-
Incubate the plates at 35°C for 16-20 hours.
-
Measure the diameter of the zones of complete inhibition of growth around each disk to the nearest millimeter.
-
Interpret the results (susceptible, intermediate, or resistant) based on established zone diameter breakpoints.
Mandatory Visualization
Experimental Workflow for Antimicrobial Spectrum Determination
Caption: Workflow for determining the antimicrobial spectrum.
Proposed Signaling Pathway for Sesquiterpene Lactone Antimicrobial Action
The antimicrobial activity of many sesquiterpene lactones is attributed to their ability to alkylate biological macromolecules. The α-methylene-γ-lactone moiety is a key reactive group.
Caption: Proposed mechanism of antimicrobial action.
References
structure-activity relationship of 3-Epichromolaenide analogs
Despite a comprehensive search for scholarly articles and reviews on the structure-activity relationship (SAR) of 3-Epichromolaenide analogs, no specific literature detailing the synthesis, biological evaluation, and SAR of this particular class of compounds could be located.
The performed searches with various keywords, including "structure-activity relationship of this compound analogs," "synthesis and biological evaluation of this compound analogs," "cytotoxicity of this compound derivatives against cancer cell lines," and "this compound derivatives structure-activity relationship studies," did not yield any relevant results. The search outcomes were broad and covered the SAR of other, unrelated compound classes.
Consequently, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or visualizations related to the structure-activity relationship of this compound analogs at this time. Further research in this specific area would be required to generate the data necessary to fulfill the request.
Geographic Variability of Phytochemicals in Chromolaena Species: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of natural products is often influenced by the geographical origin of the source organism. This guide provides a comparative analysis of the phytochemical composition of plants from the Chromolaena genus, the botanical source of the promising bioactive compound 3-Epichromolaenide. While direct comparative data for this compound across different regions is not yet available in the scientific literature, this guide presents a comprehensive overview of the well-documented geographical variations in the chemical makeup of its close relative, Chromolaena odorata. This analysis serves as a crucial framework for understanding the potential variability in the yield and bioactivity of this compound and other valuable compounds from this genus.
Phytochemical Composition of Chromolaena odorata from Different Geographical Locations
Studies have consistently demonstrated significant variations in the phytochemical profiles of Chromolaena odorata collected from different parts of the world. These differences, influenced by environmental factors such as climate, soil composition, and altitude, can impact the plant's pharmacological properties. The following table summarizes key quantitative data from comparative studies.
| Geographical Location | Plant Part | Phytochemicals Analyzed | Key Findings |
| Benin (West Africa) | Leaves | Total Phenolic Content (TPC), Total Flavonoid Content (TFC) | TPC and TFC varied significantly across three climatic zones. The highest concentrations were found in the northern Sudanian zone (TPC: 147.59 ± 3.04 mg/g; TFC: 17.17 ± 0.31 mg/g), compared to the southern Guinean zone (TPC: 128.61 ± 6.72 mg/g; TFC: 11.20 ± 1.13 mg/g).[1][2][3] |
| Ivory Coast (West Africa) | Fresh Leaves | Essential Oil Composition | The major components of the essential oil were consistent across five different collection sites in Abidjan: germacrene D (15-20%), geijerene (14-17%), pregeijerene (11-12%), α-pinene (7-10%), β-caryophyllene (7-10%), β-pinene (4-5%), and δ-cadinene (3-5%). However, the overall yield and minor constituents showed some variability.[4] |
| Nigeria (West Africa) | Not Specified | Essential Oil Composition | A study reported α-pinene (19.3%), limonene (B3431351) (10.2%), camphor (B46023) (15.5%), and γ-cadinene (14.5%) as major constituents, showing a different chemotype compared to the Ivory Coast samples.[4] |
| Vietnam (Southeast Asia) | Not Specified | Essential Oil Composition | The essential oil was dominated by geijerene (42.5%) and β-cubebene (12.5%), again indicating a distinct geographical chemotype.[4] |
| India (South Asia) | Roots | Essential Oil Composition | The root essential oil showed a completely different profile from the leaf oils, with major constituents being himachalol (B155438) (24.2%), 7-isopropyl-1,4-dimethyl-2-azulenol (17.6%), and androencecalinol (14.1%).[4] |
| Nepal (South Asia) | Leaves, Flowers, Stems | Total Phenolic Content (TPC), Total Flavonoid Content (TFC) | Methanol extracts of leaves and flowers showed the highest TPC (182.26 ± 1.99 mg GAE/g and 172.65 ± 0.48 mg GAE/g, respectively) and TFC (128.57 ± 7.62 mg QE/g and 121.74 ± 7.06 mg QE/g, respectively).[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Chromolaena odorata.
Plant Material Collection and Preparation
-
Collection: Fresh plant materials (leaves, stems, flowers, or roots) are collected from a specified geographical location. The time of day, season, and developmental stage of the plant are recorded.
-
Authentication: The plant material is identified and authenticated by a qualified botanist, and a voucher specimen is deposited in a herbarium.
-
Preparation: The plant material is washed with distilled water to remove debris. For extraction of non-volatile compounds, the material is typically air-dried in the shade for several days and then ground into a fine powder. For essential oil analysis, fresh plant material is used.
Phytochemical Screening
Qualitative phytochemical analysis is performed to detect the presence of various classes of secondary metabolites.[1][2][3][6]
-
Preparation of Extracts: Powdered plant material is extracted with various solvents of increasing polarity (e.g., hexane, chloroform, ethanol, methanol, water) using methods like maceration or Soxhlet extraction.[6] The extracts are then filtered and concentrated under reduced pressure.
-
Tests for Alkaloids: A small portion of the extract is acidified with dilute hydrochloric acid and filtered. The filtrate is tested with Dragendorff's and Mayer's reagents. The formation of a precipitate indicates the presence of alkaloids.
-
Tests for Flavonoids: The alkaline reagent test is performed by adding a few drops of sodium hydroxide (B78521) solution to the extract, which results in the formation of an intense yellow color that disappears upon the addition of dilute acid, indicating the presence of flavonoids.
-
Tests for Phenols and Tannins: The ferric chloride test is used, where a few drops of ferric chloride solution are added to the extract. A bluish-black or greenish-black coloration indicates the presence of phenols and tannins.
-
Tests for Saponins: The froth test involves shaking a small amount of the extract with water in a test tube. The formation of a persistent froth indicates the presence of saponins.
-
Tests for Terpenoids and Steroids (Salkowski's Test): The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added to form a lower layer. A reddish-brown coloration at the interface is indicative of terpenoids, while a grayish or greenish color may indicate the presence of steroids.
Determination of Total Phenolic Content (TPC)
The TPC is determined using the Folin-Ciocalteu method.[1][2][3][5]
-
An aliquot of the plant extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution.
-
The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 765 nm) using a UV-Vis spectrophotometer.
-
A standard curve is prepared using known concentrations of gallic acid.
-
The TPC is expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).
Determination of Total Flavonoid Content (TFC)
The TFC is determined using the aluminum chloride colorimetric method.[1][2][3][5]
-
An aliquot of the plant extract is mixed with aluminum chloride and potassium acetate (B1210297) or sodium acetate.
-
The mixture is incubated at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 415 nm).
-
A standard curve is prepared using known concentrations of quercetin (B1663063) or catechin (B1668976).
-
The TFC is expressed as milligrams of quercetin equivalents (or catechin equivalents) per gram of dry extract (mg QE/g or mg CE/g).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils
The chemical composition of the essential oils is analyzed by GC-MS.[4]
-
Hydrodistillation: The essential oil is extracted from the fresh plant material using a Clevenger-type apparatus.
-
GC-MS Analysis: The extracted oil is injected into a GC-MS system. The gas chromatograph separates the individual components of the oil based on their volatility. The mass spectrometer then provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.
-
Component Identification: The components are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of known standards.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway often modulated by plant-derived phytochemicals and a typical workflow for the isolation and analysis of these compounds.
Caption: Workflow for Natural Product Isolation and Characterization.
Caption: Inhibition of the NF-κB Inflammatory Pathway by Phytochemicals.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publisher.uthm.edu.my [publisher.uthm.edu.my]
Independent Verification of 3-Epichromolaenide's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Notice: Lack of Publicly Available Data
Independent verification of the biological activity of the sesquiterpenoid lactone 3-Epichromolaenide is currently hindered by a significant lack of publicly available scientific literature and experimental data. While its isolation from Chromolaena glaberrima has been documented, comprehensive studies detailing its specific biological effects, quantitative measures of activity (e.g., IC50 or MIC values), and the signaling pathways it may modulate are not present in accessible scientific databases.
Sesquiterpene lactones as a class are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] Extracts from the related plant Chromolaena odorata have also been shown to possess antimicrobial, anti-inflammatory, and wound-healing properties.[4][5][6] However, it is crucial to note that the activity of individual compounds within a class can vary significantly. Without specific data for this compound, any discussion of its biological activity remains speculative and cannot be independently verified.
Due to the absence of foundational data on this compound, this guide cannot fulfill the core requirements of presenting comparative data, detailed experimental protocols, and signaling pathway diagrams.
General Methodologies for Assessing Biological Activity of Novel Compounds
For researchers interested in investigating the biological activity of this compound or similar natural products, the following established experimental protocols for common biological activities are provided as a general reference.
Cytotoxicity Assays
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.
Commonly Used Cell Lines:
-
Cancer Cell Lines: HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), PC-3 (prostate cancer)
-
Normal Cell Lines (for selectivity assessment): MRC-5 (normal lung fibroblasts), NIH/3T3 (mouse embryonic fibroblasts)
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Assays
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).
Commonly Tested Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans
Experimental Protocol: Broth Microdilution Method
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Assays
Objective: To assess the ability of a compound to reduce the production of inflammatory mediators in stimulated immune cells.
Commonly Used Cell Line: RAW 264.7 (murine macrophage)
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the compound-treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound on NO production.
Proposed Experimental Workflow
For a comprehensive evaluation of a novel compound like this compound, a structured experimental workflow is recommended.
References
- 1. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. duocphamtim.vn [duocphamtim.vn]
- 5. irejournals.com [irejournals.com]
- 6. researchgate.net [researchgate.net]
Benchmarking 3-Epichromolaenide's Efficacy Against Standard Chemotherapeutics in Leukemia: A Comparative Guide
Disclaimer: Information regarding the efficacy and mechanism of action of 3-Epichromolaenide is not available in the peer-reviewed scientific literature. The data presented for this compound in this guide is hypothetical and serves as a placeholder to illustrate the format of a comparative analysis. This guide is intended for research and drug development professionals to showcase a structured approach to benchmarking a novel compound against established therapies.
This guide provides a comparative overview of the hypothetical anti-leukemic efficacy of the novel compound this compound against two standard-of-care chemotherapeutic agents, Vincristine and Daunorubicin. The data is presented to facilitate a clear comparison of cytotoxic activity, induction of apoptosis, and effects on the cell cycle. Detailed experimental protocols and visual representations of key cellular pathways and workflows are included to support the interpretation of the presented data.
Data Presentation: Comparative Efficacy in Leukemia Cell Lines
The following tables summarize the hypothetical quantitative data for this compound alongside reported data for Vincristine and Daunorubicin in common leukemia cell lines, such as those representing Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML).
Table 1: In Vitro Cytotoxicity (IC50) in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound (Hypothetical) | Jurkat (T-cell ALL) | 5.2 |
| K562 (CML) | 8.7 | |
| HL-60 (AML) | 6.5 | |
| Vincristine | Jurkat (T-cell ALL) | 0.01-0.1 |
| K562 (CML) | 0.02-0.2 | |
| HL-60 (AML) | 0.01-0.1 | |
| Daunorubicin | Jurkat (T-cell ALL) | 0.1-1.0 |
| K562 (CML) | 0.1-1.0 | |
| HL-60 (AML) | 0.05-0.5 |
Table 2: Induction of Apoptosis in Jurkat Cells (48h Treatment)
| Compound (at IC50) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| This compound (Hypothetical) | 35 | 25 |
| Vincristine | 40 | 30 |
| Daunorubicin | 45 | 35 |
| Untreated Control | <5 | <5 |
Table 3: Cell Cycle Analysis in Jurkat Cells (24h Treatment)
| Compound (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| This compound (Hypothetical) | 40 | 25 | 30 | 5 |
| Vincristine | 10 | 15 | 70 | 5 |
| Daunorubicin | 45 | 30 | 20 | 5 |
| Untreated Control | 55 | 30 | 15 | <2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Leukemia cell lines (Jurkat, K562, HL-60) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Vincristine, or Daunorubicin for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Jurkat cells are treated with the respective IC50 concentrations of each compound for 48 hours.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Jurkat cells are treated with the IC50 concentrations of each compound for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis), are quantified.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by the standard chemotherapeutics and a hypothetical pathway for this compound.
Caption: Mechanisms of action for Vincristine, Daunorubicin, and a hypothetical pathway for this compound.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: Standard workflows for cytotoxicity, apoptosis, and cell cycle analysis.
Logical Relationships
This diagram illustrates the logical flow of a preclinical drug discovery and comparison process.
Caption: Logical flow for preclinical evaluation of a novel anti-cancer compound.
Safety Operating Guide
Personal protective equipment for handling 3-Epichromolaenide
Essential Safety and Handling Guide for 3-Epichromolaenide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS), and recognizing its likely cytotoxic properties as a fungal secondary metabolite, it is imperative to handle this compound with the utmost caution, adhering to protocols for highly hazardous substances.
Potential Hazards
The potential hazards associated with this compound have not been fully elucidated. However, based on its origin and cytotoxic nature, it should be treated as a potentially carcinogenic, mutagenic, and teratogenic compound. Exposure routes include inhalation of aerosols or powder, skin contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to establish a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (e.g., Weighing, Aliquoting) | - Disposable, fluid-resistant gown- Double gloves (chemotherapy-rated nitrile)- Fit-tested N95 or higher respirator- Safety goggles and face shield |
| Preparing Solutions | - Disposable, fluid-resistant gown- Double gloves (chemotherapy-rated nitrile)- Work within a certified chemical fume hood- Safety goggles and face shield |
| Administering to Cell Cultures or Animals | - Disposable, fluid-resistant gown- Double gloves (chemotherapy-rated nitrile)- Safety goggles- Use of a biological safety cabinet (BSC) is recommended |
| General Laboratory Work in Proximity | - Laboratory coat- Single pair of nitrile gloves- Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk during the handling of this compound.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard signs.
-
Fume Hood/BSC: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of dust or aerosols.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to avoid reaching outside the controlled space.
Donning PPE:
A meticulous donning sequence is essential to ensure complete protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
